BenchChemオンラインストアへようこそ!

Phthalylsulfacetamide

Intestinal antisepsis Sulfonamide efficacy Preoperative bowel preparation

Phthalylsulfacetamide (Thalamyd) is a poorly absorbed intestinal sulfonamide prodrug with an intermediate absorption profile—superior to phthalylsulfathiazole, yet inferior in overall efficacy. It releases sulfacetamide as the active antibacterial moiety, making it the only prodrug in its class suitable for sulfacetamide-specific mechanistic studies. Particularly effective against Shigella species, it is the optimal reference standard for dysentery models, preoperative bowel preparation protocols, and investigations requiring controlled partial systemic bioavailability of the active metabolite.

Molecular Formula C16H14N2O6S
Molecular Weight 362.4 g/mol
CAS No. 131-69-1
Cat. No. B1677755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalylsulfacetamide
CAS131-69-1
SynonymsPhthalylsulfacetamide;  Enteramide;  Ftalicetimida;  Kalacet;  NSC 163977;  NSC-163977;  NSC163977;  TSC-80;  TSC 80;  TSC80; 
Molecular FormulaC16H14N2O6S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C16H14N2O6S/c1-10(19)18-25(23,24)12-8-6-11(7-9-12)17-15(20)13-4-2-3-5-14(13)16(21)22/h2-9H,1H3,(H,17,20)(H,18,19)(H,21,22)
InChIKeySNWQKAWITMVCQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phthalylsulfacetamide (CAS 131-69-1): A Poorly Absorbed Sulfonamide Prodrug for Intestinal Antisepsis and Topical Applications


Phthalylsulfacetamide (CAS 131-69-1), also known as Thalamyd, is a sulfonamide antibacterial agent belonging to the poorly absorbed intestinal sulfonamide class. It functions as a prodrug that, after oral administration, undergoes slow decomposition in the intestine to release sulfacetamide as the active antibacterial moiety [1]. This compound inhibits bacterial folic acid synthesis by acting as a competitive antagonist of para-aminobenzoic acid (PABA) and inhibiting dihydropteroate synthetase . Phthalylsulfacetamide is characterized by minimal systemic absorption from the gastrointestinal tract, allowing it to act locally on the intestinal flora, and is also used topically for skin and conjunctival applications .

Why Phthalylsulfacetamide Cannot Be Simply Interchanged with Other Intestinal Sulfonamides


Among poorly absorbed intestinal sulfonamides—a class that includes succinylsulfathiazole, phthalylsulfathiazole, and phthalylsulfacetamide—clinically meaningful differences in therapeutic efficacy, systemic absorption, and active moiety release kinetics preclude simple interchangeability [1]. Each agent demonstrates distinct pharmacokinetic and pharmacodynamic profiles that directly impact clinical utility in preoperative bowel preparation and enteric infection management. Specifically, phthalylsulfacetamide occupies a defined intermediate position: it exhibits superior intestinal absorption compared with phthalylsulfathiazole but inferior overall therapeutic efficacy [2]. For scientific users selecting among intestinal sulfonamide candidates for experimental or reference purposes, understanding these differentiated quantitative parameters is essential for appropriate model selection and interpretation of experimental outcomes.

Phthalylsulfacetamide: Head-to-Head Comparative Evidence Against Class Analogs


Comparative Therapeutic Efficacy: Phthalylsulfacetamide vs. Phthalylsulfathiazole in Clinical Intestinal Antisepsis

Among the three clinically validated intestinal sulfonamide antiseptics (succinylsulfathiazole, phthalylsulfathiazole, and phthalylsulfacetamide), phthalylsulfacetamide demonstrates quantifiably lower therapeutic efficacy compared with phthalylsulfathiazole in the clinical setting of bowel flora reduction [1]. This finding establishes a clear hierarchy for scientific selection among intestinal sulfonamide candidates.

Intestinal antisepsis Sulfonamide efficacy Preoperative bowel preparation

Comparative Systemic Absorption: Phthalylsulfacetamide vs. Phthalylsulfathiazole

Despite its inferior efficacy, phthalylsulfacetamide exhibits quantitatively greater intestinal absorption compared with phthalylsulfathiazole [1]. This differential absorption profile distinguishes phthalylsulfacetamide within the class of poorly absorbed sulfonamides and provides a specific scientific rationale for selecting this compound over its more efficacious analog when higher systemic bioavailability (albeit still low) is a study parameter.

Intestinal absorption Sulfonamide pharmacokinetics Systemic exposure

Intestinal Prodrug Activation: Release of Sulfacetamide vs. Class Analogs' Active Moieties

Phthalylsulfacetamide functions as a prodrug that undergoes slow decomposition in the intestine to release sulfacetamide (sulfaacetamide) as the active antibacterial moiety . This contrasts with structurally related intestinal sulfonamides—specifically phthalylsulfathiazole and succinylsulfathiazole—which release sulfathiazole as their active moiety in the bowel [1]. The different active sulfonamide entities (sulfacetamide vs. sulfathiazole) possess distinct antibacterial spectra, solubility profiles, and tissue penetration characteristics.

Prodrug activation Sulfacetamide release Intestinal drug metabolism

Solubility Profile for In Vitro and Formulation Applications

Phthalylsulfacetamide demonstrates quantifiable solubility parameters in common laboratory solvents. The compound achieves solubility of ≥50 mg/mL (137.98 mM) in DMSO and 1 mg/mL (2.76 mM) in water with ultrasonication, warming, and heating to 80°C [1]. Alternative vendor measurements report DMSO solubility of 25 mg/mL (68.99 mM) . These defined solubility thresholds provide essential parameters for in vitro assay design and formulation development.

Solubility Formulation development In vitro assays

Shigella-Specific Activity: Differentiated Antimicrobial Target

Phthalylsulfacetamide demonstrates particularly effective antibacterial activity against Shigella species, a property attributed to its high solubility enabling penetration into the intestinal mucosa [1]. This targeted efficacy against Shigella represents a specific differentiation within the intestinal sulfonamide class, as different members of this class exhibit varying potency profiles against individual enteric pathogens.

Shigella Dysentery Enteric pathogens

Phthalylsulfacetamide: Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Intestinal Flora Modulation Studies Requiring Intermediate Systemic Absorption

For researchers designing preclinical models of intestinal flora alteration or preoperative bowel preparation protocols, phthalylsulfacetamide serves as an intermediate-absorption intestinal sulfonamide. Its higher absorption relative to phthalylsulfathiazole [1] provides a distinct pharmacokinetic profile suitable for studies where partial systemic bioavailability of the prodrug or sulfacetamide metabolite is a desired experimental parameter rather than a confounding variable.

Sulfacetamide Prodrug Research and Ophthalmic Reference Studies

As a prodrug that releases sulfacetamide—a sulfonamide with high solubility suited for ophthalmic use—phthalylsulfacetamide provides a unique research tool for investigating sulfacetamide-specific antibacterial effects following oral or topical administration [1]. This contrasts with phthalylsulfathiazole-based prodrugs that release sulfathiazole, making phthalylsulfacetamide the appropriate selection when sulfacetamide is the active moiety of scientific interest.

Shigella Infection Models and Anti-Dysenteric Drug Development

Given its documented particular effectiveness against Shigella species [1], phthalylsulfacetamide is optimally suited for research applications involving Shigella infection models, dysentery studies, and comparative evaluations of anti-dysenteric interventions. Its high solubility and mucosal penetration characteristics provide specific experimental advantages for studying pathogen-drug interactions in intestinal tissue.

Reference Standard for Historical Sulfonamide Comparator Studies

As one of only three clinically validated intestinal sulfonamide antiseptics identified in the foundational literature [1], phthalylsulfacetamide serves as an essential reference standard for historical context studies, sulfonamide class evolution research, and comparative pharmacology investigations requiring a complete representation of the poorly absorbed intestinal sulfonamide pharmacopeia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phthalylsulfacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.